1-(4-(azetidin-1-yl)phenyl)propan-1-one
Description
1-(4-(Azetidin-1-yl)phenyl)propan-1-one is a ketone derivative featuring a phenyl ring substituted with an azetidine moiety (a four-membered saturated nitrogen-containing ring) at the para position. Azetidine’s compact ring structure confers unique conformational rigidity compared to larger heterocycles like pyrrolidine or piperidine, which may influence its reactivity and binding interactions in biological systems .
For example, 1-(4-((tert-butyldimethylsilyl)oxy)phenyl)propan-1-one (S1i) was prepared using 1-(4-hydroxyphenyl)propan-1-one and TBSCl .
Properties
IUPAC Name |
1-[4-(azetidin-1-yl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c1-2-12(14)10-4-6-11(7-5-10)13-8-3-9-13/h4-7H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLUHYLYFAHOAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-(azetidin-1-yl)phenyl)propan-1-one can be achieved through various synthetic routes. One common method involves the reaction of 4-(1-azetidinyl)benzaldehyde with a suitable ketone precursor under acidic or basic conditions to form the desired product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-(azetidin-1-yl)phenyl)propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the azetidinyl group under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, secondary alcohols, and substituted derivatives .
Scientific Research Applications
1-(4-(azetidin-1-yl)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-(azetidin-1-yl)phenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The azetidinyl group can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity. The ketone group can undergo nucleophilic addition reactions, further modulating the compound’s activity .
Comparison with Similar Compounds
Substituents on the Phenyl Ring
- Halogenated Derivatives: Compounds like 1-(4-chlorophenyl)propan-1-one () and 1-(4-bromophenyl)propan-1-one () feature electron-withdrawing halogens. In contrast, the azetidine group in 1-(4-(azetidin-1-yl)phenyl)propan-1-one is electron-donating, which may enhance resonance stabilization and modulate interactions with biological targets .
- Alkoxy and Sulfonyl Derivatives : 1-(4-(Phenylsulfonyl)phenyl)propan-1-one (3d, ) contains a sulfonyl group, a strong electron-withdrawing moiety, while compounds like 1-(4-((6-bromohexyl)oxy)phenyl)propan-1-one (1d, ) have alkoxy chains. These substituents influence solubility and lipophilicity, as quantified by parameters like XLogP3 (e.g., 3.7 for the azide-containing analog in ) .
Heterocyclic Modifications
- Azetidine vs. Larger Rings : Compared to 1-(azepan-1-yl)-3-[4-(pyrrolidine-1-sulfonyl)phenyl]propan-1-one (), which contains a seven-membered azepane ring, the azetidine group in the target compound introduces greater ring strain and reduced flexibility. This may impact binding kinetics in receptor-ligand interactions .
- Thiazolidine and Imidazole Derivatives : Compounds like (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one () and thiazolidin-3-yl derivatives () feature five-membered heterocycles with varied electronic profiles. The azetidine’s smaller ring size may limit steric hindrance while maintaining moderate basicity .
Physicochemical Properties
A comparison of key parameters is summarized below:
*Estimated based on analogous structures.
Biological Activity
Overview
1-(4-(azetidin-1-yl)phenyl)propan-1-one, with the molecular formula C12H15NO and a molecular weight of 189.25 g/mol, is an organic compound notable for its unique structural features, including a ketone group and an azetidinyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research.
The synthesis of this compound can be achieved through various methods, often involving the reaction of 4-(1-azetidinyl)benzaldehyde with a suitable ketone precursor under controlled conditions. The compound exhibits several chemical reactivity patterns:
- Oxidation : The ketone group can be transformed into carboxylic acids.
- Reduction : It can be reduced to secondary alcohols.
- Substitution : The azetidinyl group may participate in nucleophilic substitution reactions.
These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.
The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors. The azetidinyl group allows for hydrogen bonding and other interactions with active sites, which can enhance the compound's binding affinity and specificity. Additionally, the ketone group plays a crucial role in nucleophilic addition reactions that may modulate biological activity.
Anticancer Properties
Research indicates that compounds containing azetidinyl structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound demonstrate potent activity against MCF-7 breast cancer cells. The mechanism often involves disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis .
Antimicrobial Activity
Preliminary studies suggest that related azetidinones possess antimicrobial properties against several pathogens, including bacteria and fungi. The structure-activity relationship (SAR) analyses indicate that modifications to the azetidine ring can enhance antimicrobial efficacy .
Study 1: Antiproliferative Effects
In a recent study evaluating various azetidinone derivatives, compound 10r was highlighted for its significant antiproliferative activity in MCF-7 cells, showcasing an IC50 value comparable to established chemotherapeutics. This study emphasizes the potential of azetidinone derivatives as anticancer agents .
Study 2: Antimicrobial Screening
Another investigation focused on the synthesis of N/C-4 substituted azetidinones revealed promising antimicrobial activity against Bacillus anthracis and Staphylococcus aureus. The results indicated a clear correlation between structural modifications and enhanced biological activity, paving the way for further development of these compounds as therapeutic agents .
Data Summary Table
| Compound Name | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Azetidine ring with phenyl substitution | Anticancer | Significant antiproliferative activity |
| 3-(Azetidin-1-yl)-1-phenylpropan-1-one | Azetidine ring with propanone moiety | Antimicrobial | Potent activity against multiple pathogens |
| 3-Allylazetidinones | Varied substituents on azetidine | Anticancer | IC50 values comparable to standard drugs |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
